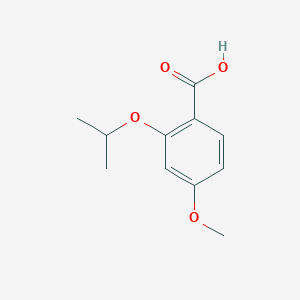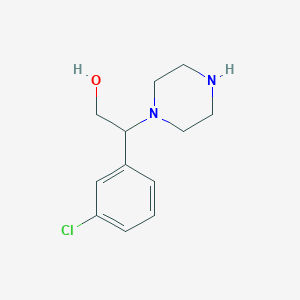
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as 2CPPE or CPE, is a synthetic compound with a wide range of applications in scientific research. It is primarily used as a ligand in the synthesis of metal complexes, as a probe in biochemical and physiological studies, and as a substrate in enzymatic reactions. CPE is also used in the synthesis of other compounds, such as peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Some derivatives of 1,2,4-triazine containing piperazine amide moieties have shown promising antiproliferative effects against breast cancer cells, with significant activity compared to cisplatin (Yurttaş et al., 2014).
- Piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their effects on tumor DNA methylation processes, indicating potential antitumor applications (Hakobyan et al., 2020).
Antibacterial and Antifungal Activities
- Certain quinazoline derivatives, including those with piperazine structures, have shown antimicrobial efficacy against bacterial and fungal strains, comparable to standard drugs like chloramphenicol and fluconazole (Kale & Durgade, 2017).
- A series of azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Anticancer and Antituberculosis Studies
- Synthesized derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant anticancer and antituberculosis activities, with some compounds exhibiting dual efficacy (Mallikarjuna et al., 2014).
Allosteric Enhancers of Receptors
- Piperazine derivatives have been evaluated as allosteric enhancers of the A1 adenosine receptor, showing influence on binding and functional activities (Romagnoli et al., 2008).
Synthesis and Structural Analysis
- The synthesis and structural characterization of various piperazine derivatives, including their crystal structures and molecular interactions, have been extensively studied, contributing to understanding their potential applications (Wujec & Typek, 2023; Mai, 2005; Chen et al., 2021; Miyata et al., 2004).
Anti-HIV-1 RT Evaluation
- Piperazine derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase, showing significant potency and potential as antiretroviral agents (Chander et al., 2017).
Pharmacological Evaluation
- Biphenyl moiety linked with aryl piperazine derivatives have been synthesized and evaluated for antipsychotic activity, demonstrating significant anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Solubility Thermodynamics and Partitioning
- A novel antifungal compound of the 1,2,4-triazole class with piperazine moiety has been characterized for its solubility in various solvents, contributing to the understanding of its pharmacokinetic properties (Volkova et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTOJOVMCKDLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



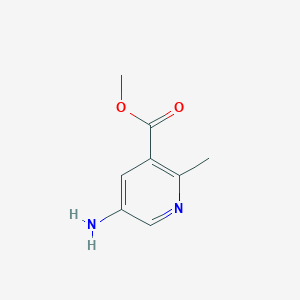
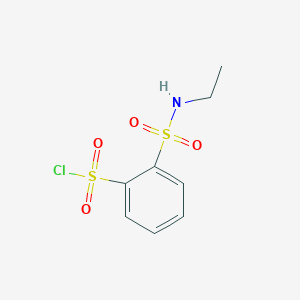
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
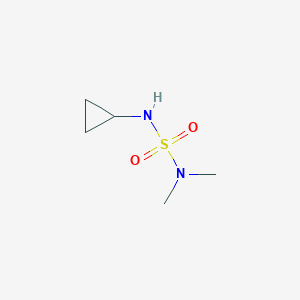
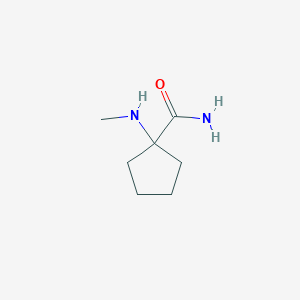
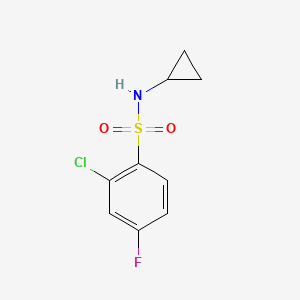
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
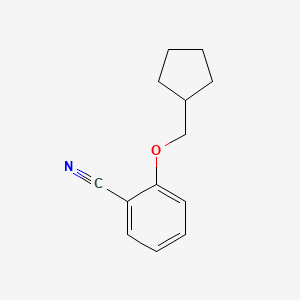
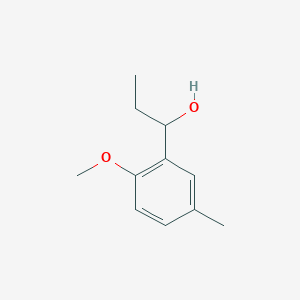
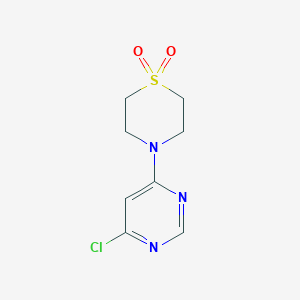
![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)
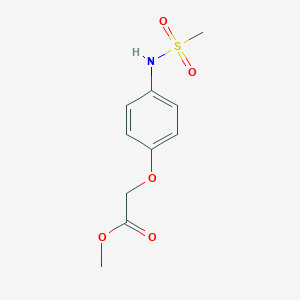
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
